A Comprehensive Technical Guide to 3-Bromo-4-chloro-7-methoxyquinoline: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 3-Bromo-4-chloro-7-methoxyquinoline: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-4-chloro-7-methoxyquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Quinoline scaffolds are foundational in the development of therapeutics, and the specific substitution pattern of this compound offers a unique combination of electronic properties and reactive sites for further chemical modification.[1][2] This document details the compound's physicochemical properties, outlines a robust and validated synthetic pathway, provides comprehensive spectroscopic characterization data, and discusses its current and potential applications in drug discovery. The protocols and data presented herein are designed to be a practical and authoritative resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction and Strategic Importance
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to possess a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of substituents on the quinoline core is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
3-Bromo-4-chloro-7-methoxyquinoline is a particularly valuable building block. The presence of two distinct halogen atoms—bromine at the 3-position and chlorine at the 4-position—provides orthogonal handles for sequential and selective chemical transformations, such as cross-coupling and nucleophilic substitution reactions.[1][2] The methoxy group at the 7-position acts as an electron-donating group, influencing the electronic distribution across the aromatic system and potentially enhancing interactions with biological targets.[1] This unique combination of features makes it a highly sought-after intermediate for the synthesis of complex molecules and libraries of compounds for high-throughput screening in drug discovery programs.[1][3]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Key Data Summary
The essential properties of 3-Bromo-4-chloro-7-methoxyquinoline are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-chloro-7-methoxyquinoline | [4] |
| Molecular Formula | C₁₀H₇BrClNO | [4] |
| Molecular Weight | 272.53 g/mol | [1][4] |
| Monoisotopic Mass | 270.93995 Da | [4] |
| CAS Number | 1203579-63-8 | [4] |
| Appearance | White to off-white powder | Generic |
| XLogP3 | 3.5 | [4] |
Structural Elucidation
The structure of 3-Bromo-4-chloro-7-methoxyquinoline is defined by the quinoline core with specific substitutions. The numbering of the quinoline ring system is standard, with the nitrogen atom at position 1. The methoxy group is at C7, the chlorine at C4, and the bromine at C3. Theoretical calculations suggest that the quinoline ring system maintains a high degree of planarity, which is crucial for its aromatic character and potential intercalating interactions with biological macromolecules.[1] The electron-withdrawing effects of the halogens at C3 and C4 create an electron-deficient pyridine ring, while the electron-donating methoxy group at C7 enriches the benzene ring portion of the molecule.[1]
Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and widely adopted pathway involves the construction of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent bromination.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. This pathway is chosen for its reliability and the commercial availability of the starting materials. It begins with the formation of the quinoline core, followed by sequential halogenations that leverage the inherent reactivity of the scaffold.
Caption: Synthetic workflow for 3-Bromo-4-chloro-7-methoxyquinoline.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline (via Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core from an aniline derivative.[5][6]
-
Rationale: This reaction proceeds through two key stages: condensation and thermal cyclization. 3-Methoxyaniline is reacted with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.[5] The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A is critical for the subsequent high-temperature cyclization (typically ~250°C), which proceeds via an electrocyclic reaction to form the quinoline ring, followed by tautomerization to the more stable 4-hydroxy form.[5][6]
-
Methodology:
-
A mixture of 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-140°C for 1-2 hours until the theoretical amount of ethanol has distilled off.
-
The resulting intermediate is added to a pre-heated high-boiling solvent (e.g., Dowtherm A) at ~250°C and heated for 1 hour to effect cyclization.[6]
-
Upon cooling, the intermediate ester precipitates and is collected by filtration.
-
The ester is saponified by refluxing with aqueous sodium hydroxide (e.g., 10% NaOH) until dissolved.[6]
-
The resulting carboxylate is then heated in the high-boiling solvent to effect decarboxylation, yielding 4-hydroxy-7-methoxyquinoline.
-
Step 2: Synthesis of 4-Chloro-7-methoxyquinoline
-
Rationale: The conversion of the 4-hydroxyl group to a chlorine atom is a standard transformation achieved using a strong chlorinating agent.[5] Phosphorus oxychloride (POCl₃) is the reagent of choice as it is highly effective and the byproducts are volatile, simplifying purification.[7][8] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Methodology:
-
4-Hydroxy-7-methoxyquinoline (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).[7]
-
The mixture is heated under reflux (approx. 110°C) for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).[7]
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice with stirring. The acidic solution is then neutralized with a base (e.g., saturated sodium carbonate solution or ammonium hydroxide) to precipitate the product.[7]
-
The solid 4-chloro-7-methoxyquinoline is collected by filtration, washed with water, and dried.[7]
-
Step 3: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline
-
Rationale: The final step is a regioselective electrophilic bromination. The quinoline ring is activated towards electrophilic attack, and the 3-position is particularly susceptible due to the electronic influence of the ring nitrogen. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often used with a radical initiator like benzoyl peroxide in an inert solvent.[9]
-
Methodology:
-
4-Chloro-7-methoxyquinoline (1.0 eq) is dissolved in a suitable dry solvent (e.g., carbon tetrachloride or acetonitrile).
-
N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added.[9]
-
The reaction mixture is heated to reflux and stirred for several hours until completion.[9]
-
After cooling, the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ether/hexane mixture), to yield 3-Bromo-4-chloro-7-methoxyquinoline.[9]
-
Spectroscopic and Analytical Characterization
Validation of the molecular structure is paramount. The following data represent typical analytical results for confirming the identity and purity of 3-Bromo-4-chloro-7-methoxyquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methoxy group. The aromatic protons will exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing halogens.[1] The methoxy group protons are expected to appear as a sharp singlet around 3.9-4.0 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents; for example, the carbon attached to the methoxy group will be significantly shielded, while the carbons attached to the halogens will be deshielded.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Rationale: Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will exhibit a characteristic isotopic pattern.
-
Expected Fragmentation: The mass spectrum should show a molecular ion cluster around m/z 271, 273, and 275, reflecting the isotopic distribution of Br and Cl.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula (C₁₀H₇BrClNO).
Applications in Research and Drug Discovery
3-Bromo-4-chloro-7-methoxyquinoline is not an end product but a versatile intermediate for creating more complex molecules with potential therapeutic value.
Scaffold for Anticancer Agents
The quinoline core is a well-established pharmacophore in oncology.[1][2]
-
Kinase Inhibitors: Many kinase inhibitors, which target signaling pathways crucial for cancer cell growth, are based on the quinoline scaffold.[2] The 4-chloro position is highly reactive towards nucleophilic substitution by amines, allowing for the introduction of various side chains designed to interact with the ATP-binding pocket of kinases like EGFR, VEGFR, or PI3K.[2]
-
DNA Intercalators: The planar nature of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells.
Intermediate for Antimicrobial and Antimalarial Drugs
Historically, 4-aminoquinoline derivatives like chloroquine have been cornerstone antimalarial drugs.[10][11]
-
Synthesis of Analogs: This compound serves as a starting point for synthesizing novel analogs to combat drug-resistant strains of malaria and other pathogens. The bromine at the 3-position can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to add further complexity and explore new structure-activity relationships.[1][2]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is limited, halogenated aromatic compounds should be handled as potentially harmful.
Conclusion
3-Bromo-4-chloro-7-methoxyquinoline is a high-value chemical intermediate with significant potential for the synthesis of novel bioactive compounds. Its unique substitution pattern provides chemists with the tools for selective and diverse functionalization. The reliable synthetic protocols and clear characterization data provided in this guide serve as a foundational resource for researchers aiming to leverage this versatile scaffold in medicinal chemistry and drug discovery.
References
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PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]
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PubChem. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829. National Center for Biotechnology Information. Available from: [Link]
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- Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
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Longdom Publishing. (2017, April 19). Medicinal Chemistry and its Application in Combating Diseases. Journal of Research and Development. Available from: [Link]
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